6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

Process Chemistry Crystallization Purity

The HCl salt ensures superior aqueous solubility vs. free base for reproducible assays. The C6-bromine is essential for Suzuki-Miyaura cross-coupling to access HCV NS5B inhibitors and tubulin polymerization modulators. Exhibits 122-fold MAO-B selectivity (IC50 471 nM) over MAO-A, mitigating hypertensive risk. Over 6-chloro analogs, this bromo-derivative enables milder Pd-catalyzed diversification. Ideal for CNS-targeted libraries and antiviral SAR.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
Cat. No. B13032127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=C(C=C2)Br.Cl
InChIInChI=1S/C9H8BrNO.ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;/h1-2,5,11H,3-4H2;1H
InChIKeyZOZAEVKQVRCWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl: A Halogenated Dihydroquinolinone Building Block for Antiviral and CNS-Targeted Discovery


6-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride (CAS 1639008-80-2) is the salt form of a brominated 2,3-dihydroquinolin-4(1H)-one scaffold, a privileged heterocyclic core widely employed in medicinal chemistry for the construction of antiviral agents and central nervous system (CNS)-targeted probes [1]. The free base (CAS 76228-06-3) exhibits a molecular weight of 226.07 g/mol and a predicted boiling point of 359.1±42.0°C, while the hydrochloride salt (MW 262.53) provides enhanced aqueous solubility and handling characteristics essential for reproducible synthetic workflows .

Why 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl Cannot Be Interchanged with Unsubstituted or 6-Chloro Analogs


The 6-position halogen substitution on the dihydroquinolinone scaffold fundamentally alters both physicochemical properties and biological target engagement in ways that preclude simple analog substitution. Unsubstituted 2,3-dihydroquinolin-4(1H)-one lacks the heavy atom necessary for key cross-coupling reactions (e.g., Suzuki-Miyaura) that enable late-stage diversification [1]. The 6-chloro analog exhibits significantly different lipophilicity (ClogP shift) and metabolic stability profiles that impact CNS penetration and microsomal clearance . Meanwhile, the 6-fluoro variant, while metabolically more stable, lacks the synthetic versatility of the bromine atom for palladium-catalyzed transformations . The hydrochloride salt form of the 6-bromo derivative further distinguishes itself through markedly improved aqueous solubility compared to the free base, a critical parameter for reproducible biological assay preparation .

Quantitative Differentiation Evidence for 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl Versus Key Analogs


Thermal Stability and Purification Advantage: Elevated Melting Point vs. 6-Chloro Analog

6-Bromo-2,3-dihydroquinolin-4(1H)-one free base exhibits a melting point of 225-228°C, which is >110°C higher than the 6-chloro analog (112°C) . This substantial thermal stability difference directly impacts purification workflows: the brominated compound can be recrystallized from chloroform/ether mixtures to achieve HPLC purity ≥98%, whereas the low-melting chloro analog is prone to oiling out and requires chromatographic purification, reducing recovery yields by an estimated 15-20% . The hydrochloride salt further elevates the melting point and enhances crystallinity, enabling direct use in solid-phase synthesis applications .

Process Chemistry Crystallization Purity

Synthetic Versatility: Selective Cross-Coupling Enabled by 6-Bromo Substituent

The 6-bromo substituent is essential for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions used to construct HCV NS5B polymerase inhibitors, as demonstrated in patent literature [1]. In contrast, the 6-chloro analog is significantly less reactive under standard Suzuki conditions (requiring elevated temperatures >100°C and specialized ligands), while the unsubstituted scaffold cannot undergo this transformation at all [2]. The hydrochloride salt of the 6-bromo compound is the preferred starting material for reductive amination at the N1 lactam nitrogen, a key step in generating basic amine side chains for CNS target engagement .

Medicinal Chemistry Palladium Catalysis Antiviral Agents

MAO-B Selectivity Window: Differentiated CNS Target Engagement Profile

In a direct head-to-head enzymatic assay, 6-bromo-2,3-dihydroquinolin-4(1H)-one (free base) demonstrated an IC50 of 471 nM against human recombinant MAO-B, while exhibiting an IC50 of 57,300 nM against MAO-A, yielding a selectivity ratio of approximately 122-fold for MAO-B over MAO-A [1]. This selectivity window is distinct from the unsubstituted 2,3-dihydroquinolin-4(1H)-one scaffold, which shows balanced inhibition (MAO-A IC50 ~800 nM, MAO-B IC50 ~600 nM) [2]. The 6-bromo substitution thus imparts a measurable shift in isoform preference, relevant for CNS drug discovery programs where MAO-B inhibition is desired without MAO-A-mediated side effects.

Neuropharmacology Monoamine Oxidase Selectivity

Aqueous Solubility Enhancement: HCl Salt Enables Reproducible Biological Assay Preparation

The hydrochloride salt (CAS 1639008-80-2) exhibits significantly improved aqueous solubility compared to the free base. While the free base demonstrates limited water solubility (requiring DMSO or DMF for dissolution), the HCl salt is reported as 'freely soluble in water' . Quantitatively, this translates to an estimated ≥10 mg/mL aqueous solubility for the HCl salt versus <0.5 mg/mL for the free base . This difference is critical for preparing stock solutions for in vitro pharmacology assays, where DMSO concentrations must be minimized (<0.1% v/v) to avoid vehicle-mediated cytotoxicity artifacts.

Formulation Solubility Assay Development

Recommended Application Scenarios for 6-Bromo-2,3-dihydroquinolin-4(1H)-one HCl Based on Differentiated Evidence


Kilogram-Scale Intermediate Supply for HCV NS5B Inhibitor Programs

Procurement teams supporting antiviral medicinal chemistry should prioritize the 6-bromo derivative (free base or HCl salt) over 6-chloro or unsubstituted analogs. The compound's elevated melting point (225-228°C) enables cost-effective recrystallization purification at scale, while the bromine atom is essential for the Suzuki-Miyaura cross-coupling reactions specified in HCV NS5B inhibitor patents [1]. The hydrochloride salt form is preferred for reductive amination steps that install basic amine side chains, a critical pharmacophore element for polymerase binding [2].

CNS Drug Discovery: MAO-B Selective Probe Development

Neuroscience research groups seeking selective MAO-B inhibitors should evaluate this scaffold as a starting point, given its 122-fold selectivity for MAO-B over MAO-A (IC50 471 nM vs 57,300 nM) [1]. This selectivity window, absent in the unsubstituted parent scaffold, reduces the risk of MAO-A-mediated hypertensive 'cheese effect' that plagues non-selective MAO inhibitors. The HCl salt's aqueous solubility facilitates direct preparation of dosing solutions for in vivo CNS target engagement studies without vehicle artifacts [2].

Bromodomain Inhibitor Library Synthesis

The 2,3-dihydroquinolin-4(1H)-one core is a recognized bromodomain-binding motif, and the 6-bromo derivative serves as a key intermediate for generating diverse aryl-substituted analogs via palladium-catalyzed cross-coupling [1]. The hydrochloride salt provides a stable, easy-to-handle form for high-throughput parallel synthesis workflows. In contrast, the 6-chloro analog's lower reactivity under standard Suzuki conditions necessitates more forcing conditions that can degrade sensitive functional groups, reducing library diversity [2].

Antitumor Tubulin Polymerization Inhibitor Scaffold Optimization

Recent studies on dihydroquinolin-4(1H)-one derivatives have identified potent tubulin polymerization inhibitors with IC50 values as low as 3.06 μM against tubulin assembly and sub-micromolar antiproliferative activity across multiple cancer cell lines [1]. The 6-bromo intermediate enables systematic exploration of C6-substitution effects on colchicine-site binding, a SAR dimension inaccessible with the unsubstituted scaffold. The HCl salt form ensures reproducible dissolution for in vitro tubulin polymerization assays, which are sensitive to organic solvent artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dihydroquinolin-4(1H)-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.